molecular formula C12H17NO2 B114220 3-(Cyclopentyloxy)-4-methoxyaniline CAS No. 154464-26-3

3-(Cyclopentyloxy)-4-methoxyaniline

Cat. No. B114220
M. Wt: 207.27 g/mol
InChI Key: RRZIWWXZGHOMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05840724

Procedure details

A stirred solution of 5-amino-2-methoxyphenol (10 g) in dry dioxane (150 mL) is treated portionwise with an oil suspension of sodium hydride (60%; 3 g; 75 mmol) and the mixture is then warmed at 60° C. for 30 minutes. It is then treated dropwise with a solution of cyclopentyl bromide (9.2 mL) and potassium iodide (50 mg) in dry dimethylformamide (20 mL) and heated at reflux for 5 hours. The mixture is then concentrated and the residue is treated with ethyl acetate (200 mL) and water (200 mL). The organic layer is then separated, washed with water (100 mL), aqueous sodium hydroxide solution (250 mL;1 N), and with water (100 mL), and dried over magnesium sulfate. The concentration of the reaction mixture gives a dark oil, which is subjected to flash chromatography, eluting with a mixture of n-hexane and ethyl acetate (1:1 v/v), to give 3-cyclopentyloxy-4-methoxyaniline (4.43 g), in the form of an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.[H-].[Na+].[CH:13]1(Br)[CH2:17][CH2:16][CH2:15][CH2:14]1>O1CCOCC1.CN(C)C=O.[I-].[K+]>[CH:13]1([O:8][C:6]2[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=2[O:9][CH3:10])[NH2:1])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)OC
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
50 mg
Type
catalyst
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
ADDITION
Type
ADDITION
Details
the residue is treated with ethyl acetate (200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
WASH
Type
WASH
Details
washed with water (100 mL), aqueous sodium hydroxide solution (250 mL;1 N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (100 mL), and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The concentration of the reaction mixture gives a dark oil, which
WASH
Type
WASH
Details
eluting with a mixture of n-hexane and ethyl acetate (1:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.